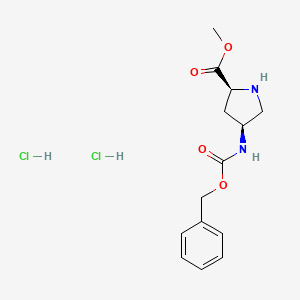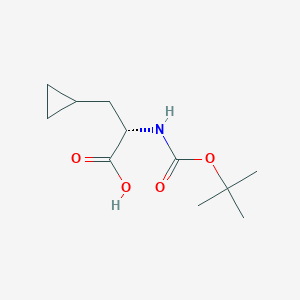
4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride is a chemical compound with the molecular formula C22H24Cl2N2O3 and a molecular weight of 435.34 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in the preparation of Furamidine, an antimicrobial and antiparasitic agent.
Preparation Methods
The synthesis of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the furandiyl and benzenecarboximidic acid intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the preparation of Furamidine, which has antimicrobial and antiparasitic properties.
Medicine: Research involving this compound contributes to the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride involves its interaction with specific molecular targets and pathways. In the case of Furamidine, the compound exerts its effects by binding to the DNA of microorganisms, thereby inhibiting their replication and growth. This mechanism is crucial for its antimicrobial and antiparasitic activities.
Comparison with Similar Compounds
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride can be compared with other similar compounds, such as:
Furamidine: As a direct derivative, Furamidine shares many structural and functional similarities with 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride.
Benzenecarboximidic Acid Derivatives: These compounds have similar chemical structures but may differ in their functional groups and overall reactivity.
The uniqueness of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
261778-65-8 |
|---|---|
Molecular Formula |
C₂₂H₂₄Cl₂N₂O₃ |
Molecular Weight |
435.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
